Patent-Protected Scaffold: Explicit Claim in Mitotic Kinesin KSP Inhibitor Series
4-(3-Methoxybenzyl)aniline is explicitly claimed as a core structural embodiment within N-substituted benzylic aniline derivatives that inhibit mitotic kinesin KSP [1]. The patent specifies this scaffold for treating cellular proliferative diseases, including cancer [1]. In contrast, N-(3-methoxybenzyl)aniline (N-alkylated regioisomer) is not claimed in this patent family for KSP inhibition, as the N-substituted benzylic aniline pharmacophore requires the para-aniline core with C-benzyl substitution. This patent protection confers procurement relevance: sourcing the correct C-benzyl regioisomer is essential for reproducing patented KSP inhibitor synthesis routes and for freedom-to-operate considerations.
| Evidence Dimension | Patent claim scope |
|---|---|
| Target Compound Data | Explicitly claimed as N-substituted benzylic aniline derivative core structure |
| Comparator Or Baseline | N-(3-Methoxybenzyl)aniline (CAS 90811-55-5, N-alkylated regioisomer) |
| Quantified Difference | Target claimed; comparator not claimed |
| Conditions | US Patent 7608739 claim analysis |
Why This Matters
Procurement of the correct C-benzyl regioisomer is mandatory for reproducing patented synthetic routes to KSP inhibitors and ensures alignment with established intellectual property claims.
- [1] Mitotic kinesin inhibitors, United States Patent 7608739, filed March 18, 2005, explicitly claims N-substituted benzylic aniline derivatives including 4-(3-methoxybenzyl)aniline scaffold. View Source
